molecular formula C23H28F2N4O2 B139642 Risperidone E-Oxime CAS No. 132961-05-8

Risperidone E-Oxime

Cat. No.: B139642
CAS No.: 132961-05-8
M. Wt: 430.5 g/mol
InChI Key: BRCINVRBDDVLDW-QYQHSDTDSA-N
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Mechanism of Action

Target of Action

Risperidone Z-Oxime, also known as 2-Fluoro risperidone Z-oxime, Risperidone Z-Oxime Impurity, or Risperidone E-Oxime, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .

Mode of Action

Risperidone Z-Oxime interacts with its targets by inhibiting the activity of dopaminergic D2 receptors and serotonergic 5-HT2A receptors . This inhibition reduces the overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity . The compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than its binding affinity to D2 receptors .

Biochemical Pathways

The primary action of Risperidone Z-Oxime leads to a decrease in dopaminergic and serotonergic pathway activity in the brain . This reduction in activity can alleviate symptoms of schizophrenia and mood disorders . The compound may also affect MAPK pathways, which are involved in a wide range of cellular responses, including inflammation .

Pharmacokinetics

The metabolism of Risperidone Z-Oxime involves the cytochrome P450 2D6 (CYP2D6) enzyme, which converts the compound into its active metabolite, 9-hydroxyrisperidone . Genetic polymorphisms of CYP2D6 can significantly affect the pharmacokinetics of Risperidone Z-Oxime, leading to high interindividual variability in plasma concentrations . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are influenced by these genetic factors .

Result of Action

The molecular and cellular effects of Risperidone Z-Oxime’s action primarily involve the reduction of symptoms associated with schizophrenia and mood disorders . By inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors, the compound can decrease the overactivity of certain pathways in the brain, leading to improved mental health outcomes .

Action Environment

The action, efficacy, and stability of Risperidone Z-Oxime can be influenced by various environmental factors. For instance, the presence of impurities in the compound can impact the quality and safety of the drug product . Additionally, the compound’s action may be affected by the patient’s age, with 9-hydroxyrisperidone elimination decreasing by 26% with doubling of age .

Safety and Hazards

Risperidone, the parent compound of Risperidone E-Oxime, is known to be toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

Risperidone is widely used for diverse psychiatric indications including schizophrenia, bipolar disorder, and depression . Future research may focus on reducing the side effects of Risperidone and its derivatives, improving their efficacy, and exploring new therapeutic applications .

Biochemical Analysis

Biochemical Properties

Risperidone Z-oxime, like Risperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Risperidone is known to inhibit the D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . It’s plausible that Risperidone Z-oxime may have similar interactions, given its structural similarity to Risperidone .

Cellular Effects

Risperidone, the parent compound, has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that Risperidone Z-oxime might have similar effects on cells.

Molecular Mechanism

The precise molecular mechanism of action of Risperidone Z-oxime is not well established. Risperidone, the parent compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s plausible that Risperidone Z-oxime may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on Risperidone have shown significant improvements in PANSS scales and various subscales over time .

Dosage Effects in Animal Models

Studies on Risperidone have shown that low doses of the drug enhanced the antipsychotic-like effect in animal tests of positive symptoms of schizophrenia .

Metabolic Pathways

Risperidone Z-oxime is likely to be involved in similar metabolic pathways as Risperidone. Risperidone is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . It’s plausible that Risperidone Z-oxime may be metabolized through similar pathways.

Chemical Reactions Analysis

Risperidone E-oxime undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Properties

IUPAC Name

3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCINVRBDDVLDW-QYQHSDTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035868
Record name Risperidone Z-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132961-05-8
Record name 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132961-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risperidone Z-oxime
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risperidone Z-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-{4-[(Z)-(2,4-DIFLUOROPHENYL)(HYDROXYIMINO)METHYL]PIPERIDIN-1-YL}ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
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Record name RISPERIDONE Z-OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D16ZRA893
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